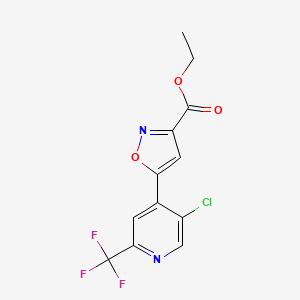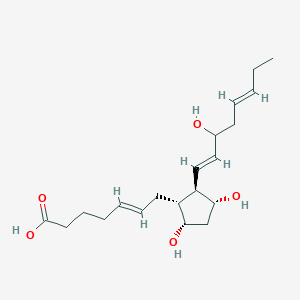
Ethyl 2-(2-Fluoro-5-nitrophenyl)-2-oxoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-Fluoro-5-nitrophenyl)-2-oxoacetate is an organic compound with the molecular formula C10H8FNO5 It is a derivative of phenyl acetate, where the phenyl ring is substituted with a fluoro and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-Fluoro-5-nitrophenyl)-2-oxoacetate typically involves the esterification of 2-(2-Fluoro-5-nitrophenyl)-2-oxoacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-Fluoro-5-nitrophenyl)-2-oxoacetate undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Reduction: Ethyl 2-(2-Amino-5-nitrophenyl)-2-oxoacetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-(2-Fluoro-5-nitrophenyl)-2-oxoacetic acid.
Scientific Research Applications
Ethyl 2-(2-Fluoro-5-nitrophenyl)-2-oxoacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-Fluoro-5-nitrophenyl)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and nitro substituents on the phenyl ring can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate:
1,4-Dihydropyridine: A compound with diverse pharmaceutical applications, including as a calcium channel blocker.
Uniqueness
Ethyl 2-(2-Fluoro-5-nitrophenyl)-2-oxoacetate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its combination of a fluoro and nitro group makes it a valuable intermediate in the synthesis of various functionalized compounds.
Properties
Molecular Formula |
C10H8FNO5 |
|---|---|
Molecular Weight |
241.17 g/mol |
IUPAC Name |
ethyl 2-(2-fluoro-5-nitrophenyl)-2-oxoacetate |
InChI |
InChI=1S/C10H8FNO5/c1-2-17-10(14)9(13)7-5-6(12(15)16)3-4-8(7)11/h3-5H,2H2,1H3 |
InChI Key |
HZAYYYMAHYPBBU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=CC(=C1)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,4-Dichloro-6-methylpyrido[3,4-d]pyrimidine](/img/structure/B13711509.png)




![1H-Naphtho[1,2-d][1,3]oxazin-2(4H)-one](/img/structure/B13711543.png)



![5-(Trifluoromethoxy)benzo[d][1,3]dioxole](/img/structure/B13711569.png)
![1-[1-(3,4-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13711575.png)
